4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione

Beschreibung

Historical Context and Discovery

The discovery of this compound emerged from systematic investigations of Penicillium patulum, a filamentous fungus known for its diverse secondary metabolite production. The compound was first characterized and reported in the seminal work by McMaster and colleagues in 1960, as documented in the Journal of the Chemical Society. This research represented part of a broader scientific endeavor during the mid-20th century to catalog and understand the chemical diversity of fungal metabolites, particularly those produced by medically and industrially significant Penicillium species.

The historical significance of this discovery extends beyond the identification of a single compound, as it contributed to the growing understanding of how Penicillium species produce structurally complex molecules through sophisticated biosynthetic pathways. The work by McMaster et al. established foundational knowledge about the metabolic capabilities of Penicillium patulum, demonstrating that this species could generate compounds with intricate spirocyclic architectures. This discovery occurred during a period of intense interest in fungal natural products, particularly following the success of penicillin and other medically important compounds derived from Penicillium species.

The identification process involved careful isolation and structural elucidation techniques available in 1960, including classical chemical degradation methods and early spectroscopic approaches. The researchers demonstrated remarkable analytical chemistry skills in determining the complex structure of this spirocyclic molecule, establishing it as a metabolic product with distinct chemical properties. This work laid important groundwork for future investigations into the biosynthetic pathways responsible for producing such structurally sophisticated natural products.

Significance in Natural Product Chemistry

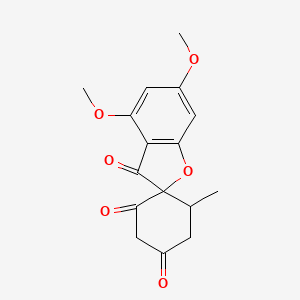

This compound holds considerable importance within the field of natural product chemistry due to its unique structural features and its role as a representative example of spirocyclic fungal metabolites. The compound exhibits a molecular formula of C₁₆H₁₆O₆ with a molecular weight of 304.295 daltons, placing it within the range of bioactive secondary metabolites commonly produced by filamentous fungi. Its spirocyclic architecture, characterized by the fusion of a benzofuran ring system with a cyclohexane ring through a spiro carbon center, represents a sophisticated example of fungal biosynthetic capability.

The significance of this compound extends to its contribution to our understanding of fungal chemical ecology and secondary metabolite diversity. Spirocyclic natural products represent a relatively uncommon structural class among fungal metabolites, making this compound particularly valuable for comparative studies. The compound's production by Penicillium patulum demonstrates the ability of this fungal species to generate complex polycyclic structures through intricate enzymatic processes, highlighting the evolutionary sophistication of fungal biosynthetic machinery.

From a chemical perspective, the compound's dimethoxy substitution pattern and trione functionality provide insights into the oxidative processes involved in its biosynthesis. The presence of three ketone groups within the molecule suggests extensive oxidative modification of precursor compounds, while the dimethoxy groups indicate methylation reactions typical of fungal secondary metabolism. These structural features make the compound valuable for studies investigating fungal enzyme systems responsible for complex structural modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.295 g/mol |

| Chemical Classification | Spirocyclic benzofuran derivative |

| Source Organism | Penicillium patulum |

| Structural Features | Spiro[benzofuran-cyclohexane] core with dimethoxy and trione substitutions |

Relationship to Griseofulvin Family of Compounds

The structural and biosynthetic relationship between this compound and the griseofulvin family of compounds provides crucial insights into the evolutionary and metabolic connections among Penicillium-derived spirocyclic natural products. Griseofulvin, originally isolated from Penicillium griseofulvum, represents the most clinically significant member of this structural family and serves as an important reference point for understanding related compounds. Both compounds share the fundamental spirocyclic benzofuran architecture, suggesting common biosynthetic origins despite their production by different Penicillium species.

The biosynthetic pathway leading to griseofulvin involves a type I iterative polyketide synthase that constructs a 14-carbon poly-β-keto chain through iterative addition of malonyl-CoA units. This process creates the foundational carbon skeleton that subsequently undergoes cyclization, oxidation, and methylation reactions to generate the final spirocyclic structure. The structural similarities between this compound and griseofulvin suggest that analogous biosynthetic processes may operate in Penicillium patulum, albeit with modifications that result in the distinct substitution pattern and oxidation state observed in the grisantrione derivative.

Recent research has revealed the complex regulatory networks governing griseofulvin biosynthesis in Penicillium griseofulvum, involving both pathway-specific transcription factors and global regulatory elements responsive to environmental stimuli. The identification of transcription factors such as gsfR1 and gsfR2 in the griseofulvin gene cluster demonstrates the sophisticated genetic control mechanisms underlying the production of these spirocyclic compounds. Similar regulatory elements likely control the biosynthesis of this compound in Penicillium patulum, though specific investigations into these regulatory mechanisms remain to be conducted.

The broader context of spirocyclic natural products reveals that compounds containing spiro[benzofuran-cyclohexane] cores represent a particularly significant structural class among fungal metabolites. These compounds often exhibit diverse biological activities, including antifungal, antiproliferative, and antimicrobial properties. The structural relationship between this compound and clinically relevant compounds like griseofulvin suggests potential for biological activity, though such investigations would require careful experimental validation beyond the scope of structural characterization.

The evolutionary relationship between these compounds suggests that the ability to produce spirocyclic benzofuran derivatives represents an ancient biosynthetic capability within the Penicillium genus. The conservation of this structural motif across different species, combined with variations in substitution patterns and oxidation states, indicates ongoing evolutionary pressure to maintain and modify these biosynthetic pathways. This evolutionary perspective provides valuable context for understanding the biological significance of this compound within the broader landscape of fungal natural product chemistry.

Eigenschaften

IUPAC Name |

4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-8-4-9(17)5-13(18)16(8)15(19)14-11(21-3)6-10(20-2)7-12(14)22-16/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHASGVKEKOYBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017905 | |

| Record name | 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2855-92-7 | |

| Record name | 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione typically involves the reaction of 4,6-dimethoxy-2-hydroxybenzaldehyde with methylcyclohexanone under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione is used extensively in scientific research, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-2’-methyl-3,4’,6’-grisantrione involves its interaction with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Griseofulvin Derivatives

Griseofulvic Acid (CAS: 1428117-89-8, C₁₉H₁₇ClO₇) is a spirocyclic benzofuran derivative with structural similarities to the target compound. Key differences include:

- Core Structure : Griseofulvic acid incorporates a benzofuran ring fused to a cyclohexane moiety via a spiro junction, whereas 4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione lacks this benzofuran system .

- Substituents : Both compounds share methoxy groups, but Griseofulvic acid contains a chlorine atom, which enhances its antifungal properties .

- Bioactivity : Griseofulvin derivatives are clinically used as antifungals, while this compound’s role remains speculative, possibly linked to mycotoxin activity .

Table 1: Structural Comparison with Griseofulvin Derivatives

Indole Derivatives

Indole-based compounds, such as 4,6-Dimethoxy-2,3-diphenyl-1H-indole (Compound 349, C₂₃H₂₀N₂O₂), share methoxy substituents but differ significantly in core structure and bioactivity:

- Core Heterocycle : Indole derivatives feature a bicyclic aromatic system (benzene fused to pyrrole), contrasting with the tricyclic grisantrione scaffold .

- Synthetic Complexity : Indoles are synthesized via cyclocondensation or Friedel-Crafts alkylation, while grisantriones may require polyketide synthase pathways or spirocyclization, as seen in related compounds .

Table 2: Comparison with Indole Derivatives

Spirocyclic and Polyketide Analogues

Spiro compounds like 5,6-Dimethoxy-4',5'-diphenylindane-2-spiro-3'-pyrrolidine-2'-spiro-3''-indoline-1,2''-dione emphasize structural diversity in nitrogen heterocycles. These compounds often exhibit enhanced stereochemical complexity but lack the polyketide-derived methoxy patterns seen in this compound .

Key Research Findings and Gaps

- Structural Uniqueness : The tricyclic core and substitution pattern of this compound distinguish it from both spirocyclic antifungals and indole-based pharmacophores.

- Bioactivity Data : While Griseofulvin derivatives and indoles have well-documented applications, the target compound’s biological roles are inferred from its inclusion in mycotoxin libraries, warranting further toxicological studies .

Biologische Aktivität

4,6-Dimethoxy-2'-methyl-3,4',6'-grisantrione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H16O6

- CAS Number : 2855-92-7

- Canonical SMILES : CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C=C(C=C3OC)OC

The compound exhibits its biological effects primarily through enzyme inhibition. It can bind to the active sites of various enzymes or alter their conformation, leading to a reduction in enzymatic activity. This interaction can trigger downstream effects in cellular signaling pathways, particularly those involved in oxidative stress and apoptosis.

Enzyme Inhibition

Research indicates that this compound has the capability to inhibit specific enzymes critical for various biochemical pathways. This inhibition can be utilized in therapeutic applications targeting diseases where such enzymes play a pivotal role.

Case Studies

- Breast Cancer Cell Lines : A study using a structurally similar compound indicated significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 52.5 µM and 66.4 µM respectively. These findings highlight the potential for compounds within this chemical class to target cancer cells selectively while sparing normal cells .

- Oxidative Stress Modulation : The compound may also influence oxidative stress markers within cells, potentially enhancing the efficacy of existing treatments by targeting oxidative pathways that are often dysregulated in cancer.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds having similar methoxy and grisantrione structures reveals unique biological profiles attributed to their specific substituents:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4,6-Dimethoxy-2-phenyl-5-nitropyrimidine | Antitumor activity through apoptosis | |

| 4,6-Dimethoxy-5-nitro-2-phenyl-pyrimidine | Enzyme inhibition and anti-inflammatory | |

| 4,6-Dimethoxy-6’-methyl-grisan-3,2’,4’-trione | Cytotoxicity against various cancer lines |

Q & A

Q. Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Compare experimental HRMS data (e.g., observed m/z values) with theoretical molecular weights to confirm molecular formula (C₁₆H₁₆O₆) .

- X-ray Crystallography : Resolve the spirocyclic configuration and stereochemistry by analyzing single-crystal diffraction data, particularly for analogs like griseofulvin derivatives .

- NMR Spectroscopy : Assign methoxy (δ ~3.3–3.8 ppm) and carbonyl (δ ~170–210 ppm) signals using ¹H/¹³C NMR, with DEPT-135 and HSQC experiments to confirm substituent positions .

What are the standard protocols for synthesizing this compound derivatives?

Q. Methodology :

- Stepwise Functionalization : Use regioselective methoxylation (e.g., SN2 reactions with methyl iodide) on precursor quinones or coumaranones under anhydrous conditions (e.g., DMF, K₂CO₃) .

- Spirocyclization : Catalyze spiro ring formation via acid-mediated cyclization (e.g., H₂SO₄ in acetic acid) at controlled temperatures (60–80°C) to avoid side reactions .

- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) and recrystallization (MeOH/H₂O) to isolate pure products .

How should researchers handle stability and storage challenges for this compound?

Q. Methodology :

- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to track degradation products (e.g., demethylated analogs) .

Advanced Research Questions

What mechanistic insights explain the antimicrobial activity of this compound analogs?

Q. Methodology :

- Target Identification : Perform in vitro binding assays (e.g., SPR or ITC) to identify interactions with fungal microtubule proteins (e.g., β-tubulin) .

- DFT Calculations : Model electron density distribution to predict reactive sites (e.g., carbonyl groups) involved in disrupting cellular redox balance .

- Resistance Studies : Compare MIC values against Candida albicans wild-type vs. efflux pump-deficient strains to assess resistance mechanisms .

How can structural modifications enhance the bioactivity of this compound?

Q. Methodology :

- SAR Analysis : Synthesize derivatives with varied substituents (e.g., halogenation at C-7, alkylation at C-2') and test antifungal activity (MIC ≤ 2 µg/mL for Aspergillus spp.) .

- Pharmacokinetic Optimization : Introduce hydrophilic groups (e.g., hydroxyl or glycoconjugates) to improve aqueous solubility while retaining spirocyclic conformation .

How do contradictory data on toxicity profiles arise, and how can they be resolved?

Q. Methodology :

- Metabolite Profiling : Use LC-HRMS to identify hepatotoxic metabolites (e.g., epoxide intermediates) in in vitro microsomal assays (human CYP3A4) .

- Dose-Response Modeling : Apply Hill equation analysis to distinguish between on-target (fungal inhibition) and off-target (mammalian cell cytotoxicity) effects .

Methodological Challenges

What analytical techniques resolve ambiguities in stereochemical assignments?

Q. Methodology :

- VCD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) spectra with DFT-simulated data to confirm absolute configuration .

- NOESY NMR : Detect spatial proximity between methyl (C-2') and methoxy (C-4/C-6) groups to validate stereochemistry .

How can researchers address low yields in spirocyclic synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.